molecular formula C8H8I2O B13940041 Phenol, 2,6-diiodo-3,4-dimethyl- CAS No. 62778-18-1

Phenol, 2,6-diiodo-3,4-dimethyl-

Katalognummer: B13940041
CAS-Nummer: 62778-18-1
Molekulargewicht: 373.96 g/mol
InChI-Schlüssel: KCDDWJSZNYLVEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2,6-diiodo-3,4-dimethyl- is an organic compound characterized by the presence of two iodine atoms and two methyl groups attached to a phenol ring

Vorbereitungsmethoden

The synthesis of Phenol, 2,6-diiodo-3,4-dimethyl- can be achieved through several methods. One common approach involves the iodination of 2,6-dimethylphenol using iodine and an oxidizing agent such as diacetoxyiodobenzene. The reaction typically occurs under mild conditions and yields the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Phenol, 2,6-diiodo-3,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less substituted phenols.

    Substitution: The iodine atoms can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.

    Coupling Reactions: The compound can participate in coupling reactions to form biaryl or diaryl ether structures.

Common reagents and conditions used in these reactions include oxidizing agents like diacetoxyiodobenzene, reducing agents such as sodium borohydride, and catalysts like copper or palladium complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Phenol, 2,6-diiodo-3,4-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Wirkmechanismus

The mechanism of action of Phenol, 2,6-diiodo-3,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and phenolic hydroxyl group play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate specific pathways, such as oxidative stress or signal transduction pathways, depending on its structure and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Phenol, 2,6-diiodo-3,4-dimethyl- can be compared with other similar compounds, such as:

    2,6-Dimethylphenol: Lacks the iodine atoms and has different reactivity and applications.

    2,6-Diiodophenol: Lacks the methyl groups, leading to different chemical properties and uses.

    2,4-Dimethylphenol:

The uniqueness of Phenol, 2,6-diiodo-3,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

62778-18-1

Molekularformel

C8H8I2O

Molekulargewicht

373.96 g/mol

IUPAC-Name

2,6-diiodo-3,4-dimethylphenol

InChI

InChI=1S/C8H8I2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3

InChI-Schlüssel

KCDDWJSZNYLVEK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1C)I)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.